molecular formula C15H22N6O5Se B1665528 Adenosylselenomethionine CAS No. 5134-38-3

Adenosylselenomethionine

Cat. No.: B1665528
CAS No.: 5134-38-3
M. Wt: 445.3 g/mol
InChI Key: GGJFWMOVUFBSIN-YDBXVIPQSA-N
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Description

Adenosylselenomethionine is a complex organic compound that contains multiple functional groups, including amino, purine, dihydroxyoxolan, and methylselaniumyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosylselenomethionine involves several steps:

    Formation of the Purine Nucleoside: The initial step involves the synthesis of the purine nucleoside, which is achieved by reacting 6-aminopurine with a suitable sugar derivative under acidic conditions to form the nucleoside.

    Introduction of the Dihydroxyoxolan Group: The nucleoside is then reacted with a dihydroxyoxolan derivative in the presence of a catalyst to introduce the dihydroxyoxolan group.

    Formation of the Methylselaniumyl Group:

    Formation of the Butanoate Group: Finally, the butanoate group is introduced by reacting the intermediate compound with a suitable butanoate derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

    Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: Employing purification techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

    Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan and methylselaniumyl groups.

    Reduction: Reduction reactions can occur at the amino and purine groups.

    Substitution: Substitution reactions can take place at the amino and purine groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation Products: Oxidation can lead to the formation of oxo derivatives and selenoxide derivatives.

    Reduction Products: Reduction can result in the formation of reduced purine and amino derivatives.

    Substitution Products: Substitution reactions can yield various alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various nucleoside analogs and other biologically active compounds.

Biology

In biology, the compound is studied for its potential role in cellular processes. It is used in research to understand the mechanisms of nucleoside metabolism and its effects on cellular functions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It is studied for its antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use in the development of new drugs and treatments.

Industry

In industry, the compound is used in the production of pharmaceuticals and other chemical products. It is employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Adenosylselenomethionine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It binds to specific enzymes involved in nucleoside metabolism, inhibiting their activity and affecting cellular processes.

    Interacting with DNA and RNA: The compound can interact with DNA and RNA, affecting their synthesis and function.

    Modulating Cellular Signaling Pathways: It can modulate various cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfanyl]butanoate
  • 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoate
  • 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonyl]butanoate

Uniqueness

The uniqueness of Adenosylselenomethionine lies in the presence of the methylselaniumyl group. This group imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The methylselaniumyl group enhances the compound’s reactivity and potential therapeutic applications.

Properties

CAS No.

5134-38-3

Molecular Formula

C15H22N6O5Se

Molecular Weight

445.3 g/mol

IUPAC Name

2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate

InChI

InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)

InChI Key

GGJFWMOVUFBSIN-YDBXVIPQSA-N

SMILES

C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adenosylselenomethionine;  Adosemet; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosylselenomethionine
Reactant of Route 2
Adenosylselenomethionine
Reactant of Route 3
Adenosylselenomethionine
Reactant of Route 4
Adenosylselenomethionine
Reactant of Route 5
Adenosylselenomethionine
Reactant of Route 6
Adenosylselenomethionine

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